Cas no 727689-55-6 (4-(3-chlorobenzenesulfonamido)benzoic acid)

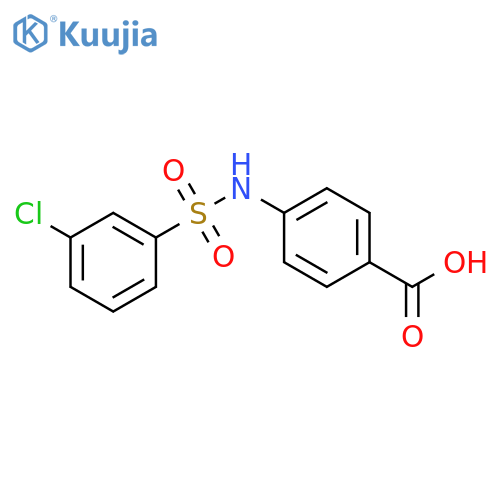

727689-55-6 structure

商品名:4-(3-chlorobenzenesulfonamido)benzoic acid

4-(3-chlorobenzenesulfonamido)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{[(3-Chlorophenyl)sulfonyl]amino}benzoic acid

- 4-(3-Chlorophenylsulfonylamino)benzoic acid

- 4-(3-chlorobenzenesulfonamido)benzoic acid

- VU0618383-1

- 4-[[(3-Chlorophenyl)sulfonyl]amino]benzoic acid

- 4-(3-chlorophenylsulfonamido)benzoic acid

- SR-01000281731-1

- DTXSID901241266

- 4-((3-chlorophenyl)sulfonamido)benzoic acid

- SR-01000281731

- F3394-1125

- SCHEMBL5329565

- Z45512311

- 4-[(3-chlorophenyl)sulfonylamino]benzoic Acid

- 4-([(3-CHLOROPHENYL)SULFONYL]AMINO)BENZOIC ACID

- 727689-55-6

- AKOS000813196

-

- MDL: MFCD05866548

- インチ: InChI=1S/C13H10ClNO4S/c14-10-2-1-3-12(8-10)20(18,19)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17)

- InChIKey: JQVIQJNDKGSTPV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 311.002

- どういたいしつりょう: 311.002

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 91.8A^2

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 219-220℃

- ふってん: 519.5±60.0 °C at 760 mmHg

- フラッシュポイント: 268.0±32.9 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

4-(3-chlorobenzenesulfonamido)benzoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(3-chlorobenzenesulfonamido)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C237566-1g |

4-(3-Chlorobenzenesulfonylamino)benzoic Acid |

727689-55-6 | 1g |

$ 250.00 | 2022-04-01 | ||

| Life Chemicals | F3394-1125-1g |

4-(3-chlorobenzenesulfonamido)benzoic acid |

727689-55-6 | 95% | 1g |

$139.0 | 2023-09-06 | |

| TRC | C237566-100mg |

4-(3-Chlorobenzenesulfonylamino)benzoic Acid |

727689-55-6 | 100mg |

$ 50.00 | 2022-04-01 | ||

| TRC | C237566-500mg |

4-(3-Chlorobenzenesulfonylamino)benzoic Acid |

727689-55-6 | 500mg |

$ 160.00 | 2022-04-01 | ||

| Life Chemicals | F3394-1125-2.5g |

4-(3-chlorobenzenesulfonamido)benzoic acid |

727689-55-6 | 95% | 2.5g |

$302.0 | 2023-09-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33620-250mg |

4-(3-Chlorophenylsulfonylamino)benzoic acid, 96% |

727689-55-6 | 96% | 250mg |

¥1266.00 | 2023-03-01 | |

| A2B Chem LLC | AH20229-1mg |

4-([(3-CHLOROPHENYL)SULFONYL]AMINO)BENZOIC ACID |

727689-55-6 | 95% | 1mg |

$204.00 | 2023-12-30 | |

| A2B Chem LLC | AH20229-250mg |

4-([(3-CHLOROPHENYL)SULFONYL]AMINO)BENZOIC ACID |

727689-55-6 | 95% | 250mg |

$214.00 | 2024-04-19 | |

| Life Chemicals | F3394-1125-0.25g |

4-(3-chlorobenzenesulfonamido)benzoic acid |

727689-55-6 | 95% | 0.25g |

$59.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141851-100mg |

4-((3-Chlorophenyl)sulfonamido)benzoic acid |

727689-55-6 | 97% | 100mg |

¥948.00 | 2024-07-29 |

4-(3-chlorobenzenesulfonamido)benzoic acid 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

727689-55-6 (4-(3-chlorobenzenesulfonamido)benzoic acid) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:727689-55-6)4-(3-chlorobenzenesulfonamido)benzoic acid

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/2.5g

価格 ($):234.0/375.0/579.0/1260.0